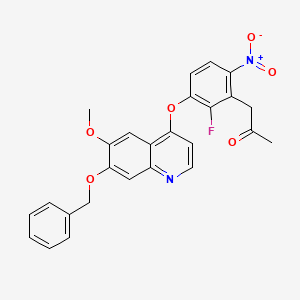
1h-Benzimidazol-2-Yl(1h-Pyrrol-2-Yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE is a heterocyclic compound that features both benzimidazole and pyrrole moieties. These structures are known for their significant biological and chemical properties. Benzimidazole is a fused bicyclic system consisting of benzene and imidazole rings, while pyrrole is a five-membered nitrogen-containing ring. The combination of these two moieties in a single molecule can lead to unique chemical and biological activities.
Méthodes De Préparation
One common method involves the use of polyphosphoric acid as a cyclodehydrating agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
(1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the benzimidazole and pyrrole rings. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity, while the pyrrole ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar compounds to (1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE include:
2-(1H-BENZO[D]IMIDAZOL-2-YL)ANILINE: Known for its antimicrobial properties.
(1H-BENZO[D]IMIDAZOL-2-YL)(PHENYL)METHANONE: Used in the synthesis of various pharmaceuticals.
BENZO[D]IMIDAZOLE-PYRROLO[1,2-A]PYRAZINE HYBRID: Noted for its potential in bioimaging applications.
The uniqueness of (1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE lies in its combined benzimidazole and pyrrole moieties, which provide a versatile platform for chemical modifications and biological interactions.
Propriétés
Formule moléculaire |
C12H9N3O |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
1H-benzimidazol-2-yl(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C12H9N3O/c16-11(10-6-3-7-13-10)12-14-8-4-1-2-5-9(8)15-12/h1-7,13H,(H,14,15) |
Clé InChI |
WKGKIJSPPFRZEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C(=O)C3=CC=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















